1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

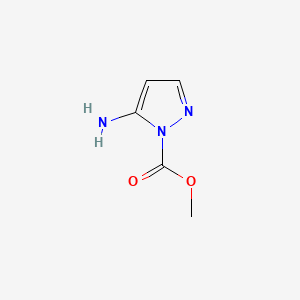

Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α, β-acetylenic aldehydes . The reaction typically proceeds under mild conditions, often using ethanol as a solvent and sodium bicarbonate as a base .

Industrial Production Methods

In industrial settings, the synthesis of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-amino-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cyclocondensation: The compound can undergo cyclocondensation reactions to form fused heterocyclic systems.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Cyclocondensation: Reactions often use catalysts such as transition metals or acids to facilitate the formation of fused rings.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .

Aplicaciones Científicas De Investigación

Biological Applications

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester exhibits a range of biological activities due to its structural characteristics. The following subsections detail its medicinal and therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of 1H-Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester | HCT-116 | 12.07 |

| HePG-2 | 10.50 | |

| MCF-7 | 9.80 |

These results indicate that modifications to the pyrazole ring can enhance cytotoxicity, making it a promising scaffold for developing anticancer agents .

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory and antimicrobial activities. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and exhibit significant antibacterial effects against various pathogens.

Case Study : A derivative of this compound was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Agrochemical Applications

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester is utilized in the development of herbicides. Its derivatives have shown effective herbicidal activity against several plant species.

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound | Plant Species | Effective Dose (g/ha) | Inhibition Rate (%) |

|---|---|---|---|

| Pyrazolopyrimidinone derivative | Rape | 1500 | Nearly 100 |

| Amaranth | 1500 | Nearly 100 | |

| Crab Grass | 93.75 | Significant |

These compounds target specific biochemical pathways in plants, leading to their effective control in agricultural settings .

Material Science Applications

In addition to biological applications, this compound serves as a building block in the synthesis of functional materials such as dyes and polymers. Its reactivity allows for the construction of complex molecular architectures that are essential in material science.

Case Study : The compound has been incorporated into azo dye formulations, enhancing color stability and providing new functionalities in textile applications .

Mecanismo De Acción

The mechanism of action of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or microbial processes, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

- 1-Methyl-5-aminopyrazole

- Pyrazole-3(5)-carboxylic acid

Uniqueness

Methyl 5-amino-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its methyl ester group at the 1-position and amino group at the 5-position make it a versatile intermediate for synthesizing a wide range of heterocyclic compounds .

Actividad Biológica

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) based on recent studies.

- Chemical Name : 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester

- CAS Number : 149139-36-6

- Molecular Formula : C6H8N4O2

- Molecular Weight : 168.16 g/mol

The biological activity of 1H-Pyrazole-1-carboxylic acid derivatives is primarily attributed to their ability to interact with various enzyme systems and receptor targets. The mechanisms include:

- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema .

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The presence of specific substituents on the pyrazole ring enhances its efficacy against pathogens like E. coli and S. aureus .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial potential of pyrazole derivatives:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 12c | E. coli | 56.45 |

| 24b | S. aureus | 60.91 |

| 26b | Pseudomonas aeruginosa | 72.80 |

These results indicate that modifications at the para or meta positions of the phenyl ring significantly influence antimicrobial potency .

Carbonic Anhydrase Inhibition

The compound exhibits potent inhibitory effects on human carbonic anhydrase isoenzymes, with I(50) values ranging from 1.2 to 2.2 nM for hCA-I and from 0.4 to 2 nM for hCA-II . This suggests that derivatives of pyrazole can be developed as effective inhibitors for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyrazole ring in modulating biological activity:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position demonstrate enhanced inhibitory activity against neuraminidase (NA), a key target in antiviral therapies.

- Aliphatic Amide Pharmacophore : The presence of aliphatic amides has been linked to increased antimicrobial activity, suggesting that this functional group is crucial for binding interactions with biological targets .

Case Studies

- Synthesis and Evaluation : A study synthesized a series of C-5-NH2-acyl derivatives of pyrazole and evaluated their NA inhibitory activities, revealing that certain derivatives exhibited up to 72% inhibition at concentrations as low as 10 μM .

- Comparative Analysis : Another investigation compared newly synthesized pyrazole carboxylic acids with established drugs like acetazolamide, finding that some derivatives showed superior inhibition profiles against carbonic anhydrases, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

methyl 5-aminopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)8-4(6)2-3-7-8/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIANYKEGXWWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.